2-(2,4-Difluorophenyl)-2-(methylamino)acetamide
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Overview
Description
2-(2,4-Difluorophenyl)-2-(methylamino)acetamide is a chemical compound that belongs to the class of organic compounds known as amides. These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and methylamine.
Reaction: The 2,4-difluoroaniline is reacted with chloroacetyl chloride to form 2-(2,4-difluorophenyl)acetyl chloride.
Amidation: The resulting acyl chloride is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)acetamide
- 2-(2,4-Difluorophenyl)-2-aminoacetamide
- 2-(2,4-Difluorophenyl)-2-(ethylamino)acetamide
Uniqueness
2-(2,4-Difluorophenyl)-2-(methylamino)acetamide is unique due to the presence of both fluorine atoms and a methylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10F2N2O |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10F2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
PXQBNBCUGKFBEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=C(C=C1)F)F)C(=O)N |
Origin of Product |
United States |
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